molecular formula C15H10BrCl2N3 B2897088 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine CAS No. 956705-44-5

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

Cat. No. B2897088
CAS RN: 956705-44-5
M. Wt: 383.07
InChI Key: DZBOUAFANPQZPE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, also known as BDPP, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. BDPP is a derivative of pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms. BDPP has been used in various scientific research applications, including as a ligand for metal complexes, as a drug target, and as a synthetic intermediate.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds structurally related to 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine involves complex chemical pathways, showcasing the compound's versatility in organic synthesis. For instance, the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and its characterization through various spectroscopic methods highlights the detailed approach required for creating such compounds. These methodologies lay the groundwork for further modifications and applications in various fields of chemistry and material science (Nadaf et al., 2019).

Nonlinear Optical Properties

The study of nonlinear optical properties of compounds similar to 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has demonstrated significant potential in photonic applications. The structural stability and intramolecular charge transfer characteristics of these compounds contribute to their nonlinear optical properties, which are critical for applications in optical switching, modulation, and information processing technologies (Tamer et al., 2016).

Antimicrobial Applications

Another area of interest is the development of antimicrobial agents. Compounds derived from 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, such as heterocyclic compounds with pyrazolo-[1,5-a]pyrimidine structures, have been studied for their antimicrobial activity. These compounds, when incorporated into surface coatings and printing ink pastes, have shown promising results in inhibiting microbial growth, suggesting their potential in developing new antimicrobial materials (El‐Wahab et al., 2015).

Cancer Research

In the context of cancer research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from precursors related to 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, have been evaluated for their potential against A549 lung cancer cells. Preliminary evaluations indicate that these compounds could inhibit the growth of cancer cells in a dosage- and time-dependent manner, opening new avenues for the development of cancer therapeutics (Zhang et al., 2008).

properties

IUPAC Name

5-(4-bromophenyl)-2-(2,4-dichlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2N3/c16-10-3-1-9(2-4-10)13-8-15(19)21(20-13)14-6-5-11(17)7-12(14)18/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOUAFANPQZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

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